

A Comparative Guide to Coumarin 545T Fluorescence Lifetime for Researchers

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Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394

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For researchers, scientists, and drug development professionals, the precise measurement of fluorescence lifetime is critical for a multitude of applications, from fundamental biophysical studies to high-throughput screening. **Coumarin 545T**, a widely used green-emitting fluorescent probe, offers excellent photostability and a high quantum yield. This guide provides a cross-validation of **Coumarin 545T**'s fluorescence lifetime data, compares its performance with other common fluorophores, and details the experimental protocols necessary for accurate measurements. A key application in cellular imaging, the investigation of Endoplasmic Reticulum (ER) stress, is also highlighted.

Performance Comparison of Fluorescent Dyes

The fluorescence lifetime of a fluorophore is highly sensitive to its local environment, making it a powerful tool for probing molecular interactions and conformational changes. The following tables summarize the fluorescence lifetime data for **Coumarin 545T** and compares it with other commonly used fluorescent dyes, Rhodamine B and Fluorescein, in various solvents.

Table 1: Fluorescence Lifetime Decay Parameters for **Coumarin 545T** in Methanol

The fluorescence decay of **Coumarin 545T** in methanol is best described by a double-exponential model, particularly in the transitional region of its emission spectrum, which can be attributed to the presence of both monomer and H-aggregate species.[\[1\]](#)

Emission Wavelength (nm)	τ1 (ns)	A1	τ2 (ns)	A2	χ2
450	2.71	-	-	-	1.19
460	2.71	2975	3.13	51.287	1.117
470	2.71	2853.862	3.13	158.19	1.152
480	2.71	2744.669	3.13	360.31	1.165
490	2.71	2128.417	3.13	752.248	1.202
500	2.71	1524.769	3.13	1422.504	1.147

τ1 and τ2 represent the fluorescence lifetimes of the two decay components, while A1 and A2 are their respective pre-exponential factors. χ2 is the chi-squared value, indicating the goodness of fit.[\[1\]](#)

Table 2: Comparative Fluorescence Lifetimes of Coumarin Dyes and Other Common Fluorophores

This table provides a broader comparison of coumarin dyes with Rhodamine B and Fluorescein in different solvent environments. The lifetime of coumarin dyes generally shows a dependence on solvent polarity, with a tendency to decrease in more polar solvents for hydrophobic derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Fluorophore	Solvent	Fluorescence Lifetime (ns)
Coumarin (general)	Acetonitrile	< 1 (for flexible amines)
Coumarin (general)	Ethanol-Water mixture	Sharply reduced for flexible amines
Coumarin 6	Ethanol	2.5
Coumarin 545T (in Methanol)	Methanol	~2.7 - 3.1[1]
Rhodamine B	Ethanol	2.7[5]
Rhodamine B	Water	1.68[6]
Fluorescein	Aqueous Buffer (pH 7.5)	4.0[6]
Fluorescein	Aqueous Solution	~4.0[7]

Experimental Protocols

Accurate determination of fluorescence lifetime requires meticulous experimental procedures. The following sections detail the standard methodology for Time-Correlated Single Photon Counting (TCSPC) and a protocol for cellular imaging of the endoplasmic reticulum.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. The principle involves the timed detection of single photons emitted from a sample after excitation by a short light pulse.

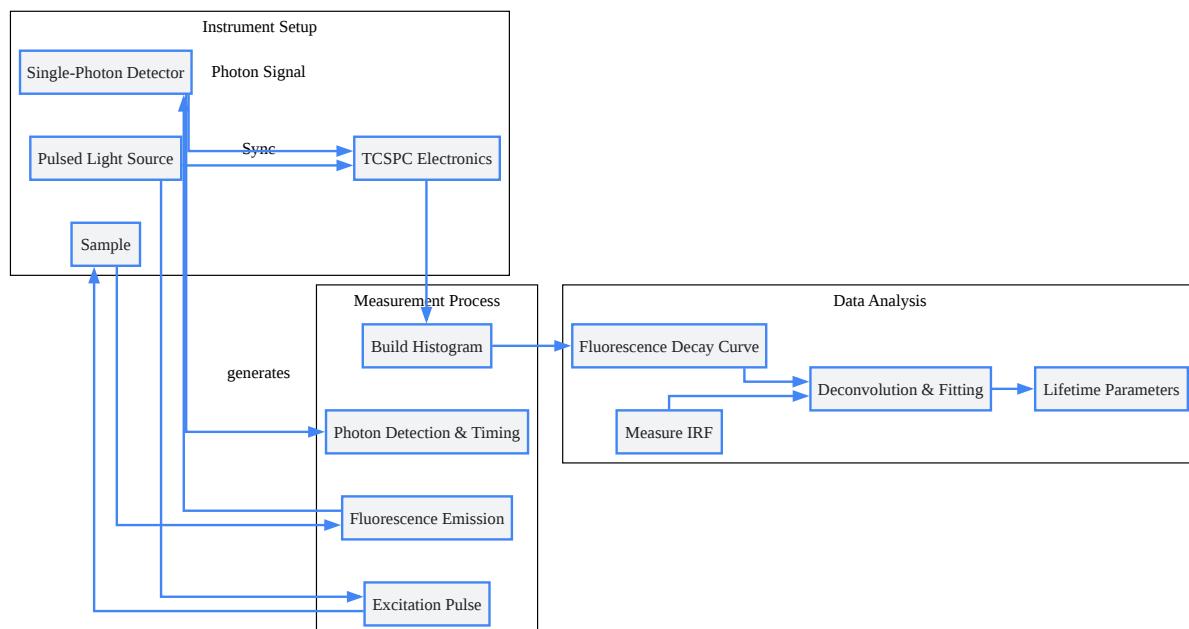
Instrumentation:

- Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
- High-speed single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
- TCSPC electronics module

- Monochromator or bandpass filters for wavelength selection
- Data acquisition and analysis software

Protocol:

- Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid inner filter effects and aggregation.
- Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.
- Fluorescence Decay Measurement:
 - Excite the sample with the pulsed light source at an appropriate wavelength.
 - Collect the emitted fluorescence at a 90-degree angle to the excitation beam.
 - Use a monochromator or filter to select the desired emission wavelength.
 - The detector registers the arrival time of each photon relative to the excitation pulse.
 - The TCSPC electronics build a histogram of photon arrival times, which represents the fluorescence decay curve.
- Data Analysis:
 - The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
 - Use deconvolution software to extract the true fluorescence decay parameters (lifetimes and amplitudes) by fitting the experimental data to a multi-exponential decay model.

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Workflow for Fluorescence Lifetime Measurement using TCSPC.

Protocol for Staining Endoplasmic Reticulum with Coumarin-Based Probes

Coumarin derivatives can be designed to selectively accumulate in the endoplasmic reticulum, enabling the study of its structure and function.

Materials:

- ER-targeting coumarin probe (e.g., **Coumarin 545T** derivative)
- Mammalian cells (e.g., HeLa, COS-7) cultured on glass-bottom dishes
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Fluorescence microscope with appropriate filter sets

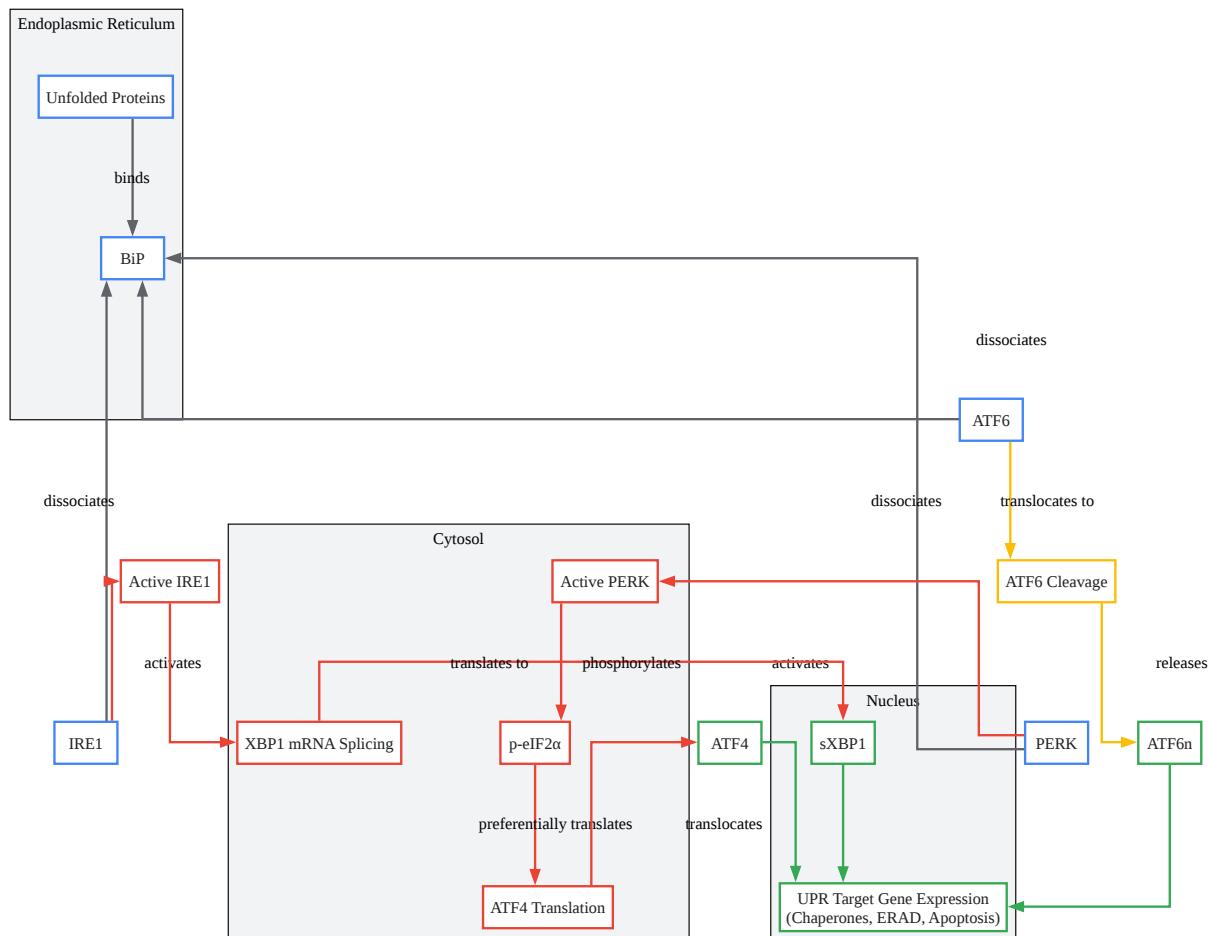
Procedure:

- Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluence.
- Probe Preparation: Prepare a stock solution of the coumarin probe (typically 1-10 mM) in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (usually in the low micromolar range).
- Cell Staining:
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
- Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope with excitation and emission wavelengths suitable for the specific coumarin probe.

Application in Cellular Signaling: Probing Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle for protein folding and modification. Various cellular insults can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This triggers a complex signaling network called the Unfolded Protein Response (UPR). Coumarin-based probes that localize to the ER can be used to monitor changes in the ER environment associated with stress.

The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (binding immunoglobulin protein). Upon ER stress, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.



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The Unfolded Protein Response (UPR) Signaling Pathway.

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